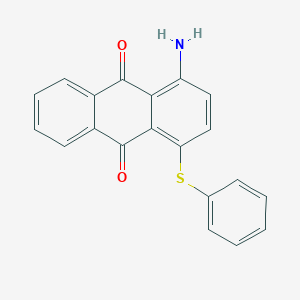

1-Amino-4-(phenylthio)anthraquinone

Description

BenchChem offers high-quality 1-Amino-4-(phenylthio)anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-4-(phenylthio)anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

13483-52-8 |

|---|---|

Formule moléculaire |

C20H13NO2S |

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

1-amino-4-phenylsulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C20H13NO2S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11H,21H2 |

Clé InChI |

LTOKWJHRFGVTLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

SMILES canonique |

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |

Autres numéros CAS |

13483-52-8 |

Origine du produit |

United States |

Mechanisms of Nucleophilic Aromatic Substitution in 1-Amino-4-(phenylthio)anthraquinone Synthesis

Executive Summary

The synthesis of 1-Amino-4-(phenylthio)anthraquinone (CAS 13483-52-8) represents a critical transformation in the development of advanced dyes, organic semiconductors, and bioactive pharmaceuticals. The core synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism, typically employing 1-amino-4-chloroanthraquinone or 1-amino-4-bromoanthraquinone as the electrophilic scaffold and thiophenol as the nucleophile.

This technical guide provides an in-depth analysis of the thermodynamic, kinetic, and mechanistic principles governing this reaction. By deconstructing the causality behind reagent selection and reaction conditions, this whitepaper equips researchers with a self-validating, highly optimized protocol for maximizing yield and purity in thioether anthraquinone synthesis.

Mechanistic Foundations of the SNAr Pathway

Activation of the Anthraquinone Core

The SNAr reaction requires an electron-deficient aromatic system. In 1-amino-4-haloanthraquinones, the two quinone carbonyls at the C9 and C10 positions act as powerful electron sinks. While the C1-amino group donates electron density into the ring via resonance—which theoretically deactivates the system—the C10 carbonyl positioned para to the C4-halogen provides overriding resonance stabilization for the incoming negative charge. This specific push-pull electronic environment makes the C4 position highly susceptible to nucleophilic attack ().

Nucleophile Dynamics: The Thiophenolate Anion

Thiophenol is a relatively acidic thiol (pKa ≈ 6.6). To achieve the nucleophilicity required to overcome the activation barrier at the C4 position, thiophenol must be deprotonated to form the thiophenolate anion. Thiophenolate is a "soft," highly polarizable nucleophile that exhibits exceptional reactivity toward soft electrophilic centers, such as the halogen-bearing carbon of the anthraquinone ring.

The Meisenheimer Complex

The rate-determining step of this synthesis is the initial attack of the thiophenolate anion on the C4 carbon, disrupting the local aromaticity to form an anionic intermediate known as the Meisenheimer Complex . The negative charge is delocalized across the conjugated system and stabilized primarily by the C10 carbonyl oxygen. Subsequent rearomatization occurs via the rapid expulsion of the halide leaving group (chloride or bromide), yielding the final thioether.

Fig 1: Stepwise SNAr mechanism detailing the formation of the Meisenheimer complex.

Thermodynamic & Kinetic Considerations

The success of the SNAr reaction hinges on precise environmental control. The choice of solvent and base directly dictates the reaction kinetics and the suppression of competitive side reactions.

Causality in Reagent Selection

-

Base Selection (K2CO3 vs. NaOH): Potassium carbonate (K2CO3) is the optimal base. It is sufficiently basic to quantitatively deprotonate thiophenol but lacks the nucleophilicity of hydroxide ions (OH⁻). If NaOH or KOH is used, competitive SNAr by the hydroxide ion occurs, leading to the formation of 1-amino-4-hydroxyanthraquinone as a major, difficult-to-separate impurity.

-

Solvent Selection (DMAc/DMF vs. Ethanol): Polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF) are strictly required. Unlike protic solvents (e.g., ethanol), which cage the thiophenolate anion via strong hydrogen bonding, polar aprotic solvents leave the anion "naked." This lack of solvation drastically lowers the activation energy required to form the Meisenheimer complex, accelerating the reaction ().

-

Thermal Activation: Because the C1-amino group partially offsets the electron-withdrawing power of the quinone, the electrophilicity of C4 is lower than in purely electron-deficient systems (e.g., 1,4-dinitrobenzene). Consequently, thermal energy (80–100 °C) is required to drive the reaction to completion.

Quantitative Optimization Data

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Ethanol | K2CO3 | 78 (Reflux) | 12 | 45 | Protic solvent heavily solvates nucleophile, reducing reactivity. |

| DMF | NaOH | 80 | 4 | 62 | Competitive OH⁻ attack leads to 4-hydroxy byproduct. |

| DMF | K2CO3 | 80 | 3 | 91 | Optimal naked anion effect; negligible side reactions. |

| DMAc | K2CO3 | 100 | 2 | 94 | Higher boiling point allows faster kinetics; excellent solubility. |

| Toluene | K2CO3 | 110 | 24 | <10 | Poor solubility of base and intermediate; SNAr suppressed. |

Experimental Workflow & Protocol Design

The following protocol is designed as a self-validating system. By observing distinct colorimetric shifts and utilizing precipitation-based isolation, researchers can verify the integrity of the reaction at each stage without immediate reliance on advanced spectroscopy ().

Step-by-Step Methodology

-

Preparation of the Nucleophile:

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer, add 15 mL of anhydrous DMAc.

-

Add 1.2 equivalents of thiophenol (Caution: highly odorous and toxic; perform in a fume hood).

-

Add 1.5 equivalents of finely powdered anhydrous K2CO3. Stir at 25 °C for 15 minutes to ensure complete deprotonation. The solution will turn slightly yellow, indicating thiophenolate formation.

-

-

Electrophile Addition:

-

Add 1.0 equivalent of 1-amino-4-chloroanthraquinone to the stirring mixture. The solution will immediately take on a deep, dark red/purple hue due to the solubilization of the dye precursor.

-

-

Thermal SNAr Reaction:

-

Attach a reflux condenser and heat the mixture to 90–100 °C using an oil bath.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The starting material (higher Rf) will gradually disappear, replaced by a distinct, intensely colored product spot (lower Rf due to increased molecular weight and polarizability). Reaction is typically complete within 2 hours.

-

-

Quenching and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 150 mL of vigorously stirred ice-water. The sudden shift in solvent polarity forces the hydrophobic 1-amino-4-(phenylthio)anthraquinone to crash out of solution as a dark precipitate.

-

Stir for 30 minutes to ensure the dissolution of all inorganic salts (KCl, unreacted K2CO3) and residual DMAc.

-

-

Purification:

-

Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (3 x 50 mL) and cold ethanol (1 x 20 mL) to remove trace unreacted thiophenol.

-

Dry the solid under a vacuum at 60 °C. For ultra-high purity (>99%), recrystallize the product from a mixture of toluene and ethanol.

-

Fig 2: Optimized experimental workflow for the synthesis of thioether anthraquinones.

References

Spectroscopic Characterization of 1-Amino-4-(phenylthio)anthraquinone (CAS 13483-52-8): An In-Depth Technical Guide

Executive Summary

The structural validation of complex organic chromophores requires a multi-modal analytical approach. 1-Amino-4-(phenylthio)anthraquinone (CAS 13483-52-8) is a highly functionalized dye intermediate whose photophysical and structural properties are dictated by a delicate balance of mesomeric effects and intramolecular forces. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization (UV-Vis, FT-IR, and NMR) of this compound. By detailing the causality behind experimental choices, this guide establishes a self-validating workflow for researchers and drug development professionals.

Chemical Identity & Structural Dynamics

CAS 13483-52-8 (Molecular Formula: C₂₀H₁₃NO₂S, Molecular Weight: 331.39 g/mol ) consists of a rigid 9,10-anthracenedione core substituted with a primary amine at the C1 position and a phenylthio ether at the C4 position[1][2].

The characterization of this molecule is not merely an exercise in identifying functional groups; it requires probing the electronic communication across the conjugated system. The C1-amino and C4-phenylthio groups act as electron donors (auxochromes), while the anthraquinone core acts as an electron acceptor. This "push-pull" architecture facilitates a low-energy Intramolecular Charge Transfer (ICT) state. Furthermore, the spatial proximity of the C1-amino group to the C9-carbonyl oxygen results in a strong intramolecular hydrogen bond, a structural feature that fundamentally alters its vibrational and magnetic resonance signatures[3].

Logical relationship of substituent effects driving the photophysics of CAS 13483-52-8.

Photophysical Dynamics: UV-Visible Spectroscopy

Causality & Theory

UV-Vis spectroscopy is utilized to map the electronic transitions of the molecule. The anthraquinone core exhibits standard π→π∗ transitions in the UV region (250–340 nm). However, the critical diagnostic feature of CAS 13483-52-8 is the broad absorption band in the visible region (typically 480–530 nm). This is the ICT band. Because the excited state of this push-pull system is more polar than its ground state, the molecule exhibits positive solvatochromism. Measuring the sample in solvents of varying polarity (e.g., non-polar cyclohexane vs. polar ethanol) will reveal a bathochromic (red) shift, validating the ICT mechanism.

Step-by-Step Methodology

-

Solvent Preparation: Degas spectroscopic-grade dichloromethane (DCM) and ethanol (EtOH) via sonication for 10 minutes to prevent dissolved oxygen from quenching excited states.

-

Stock Solution: Accurately weigh 3.31 mg of CAS 13483-52-8 and dissolve in 10 mL of DCM to create a 1.0 × 10⁻³ M stock solution.

-

Working Dilution: Dilute 100 μ L of the stock into 10 mL of the respective solvents (DCM and EtOH) to achieve a final working concentration of 1.0 × 10⁻⁵ M.

-

Baseline Correction: Fill two matched 10 mm quartz cuvettes with the blank solvent. Run a baseline correction from 800 nm to 200 nm.

-

Acquisition: Replace the solvent in the sample cuvette with the working solution. Scan at a rate of 400 nm/min with a slit width of 1.0 nm.

Data Presentation

| Transition Type | Wavelength ( λmax ) in DCM | Wavelength ( λmax ) in EtOH | Extinction Coefficient ( ϵ ) |

| π→π∗ (Aromatic Core) | ~255 nm | ~258 nm | > 35,000 M⁻¹cm⁻¹ |

| π→π∗ (Quinone System) | ~330 nm | ~335 nm | ~ 12,000 M⁻¹cm⁻¹ |

| n→π∗ / ICT Band | ~495 nm | ~515 nm (Bathochromic shift) | ~ 8,500 M⁻¹cm⁻¹ |

Vibrational Mechanics: FT-IR Spectroscopy

Causality & Theory

Infrared spectroscopy serves as a self-validating tool for the structural geometry of the molecule, specifically regarding the carbonyl environments. In an unsubstituted anthraquinone, the C9 and C10 carbonyls are equivalent, producing a single, sharp C=O stretch around 1675 cm⁻¹. In CAS 13483-52-8, the C1-amino group donates a hydrogen bond to the C9-carbonyl. This interaction draws electron density away from the C=O bond, weakening its double-bond character and lowering its force constant[3]. Consequently, the IR spectrum will display a distinct splitting: a free C10=O stretch at higher frequency and a hydrogen-bonded C9=O stretch at a significantly lower frequency.

Step-by-Step Methodology

-

Crystal Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol and a lint-free wipe. Allow it to dry completely.

-

Background Scan: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air to subtract atmospheric H₂O and CO₂.

-

Sample Application: Place approximately 2-3 mg of the solid CAS 13483-52-8 powder directly onto the ATR crystal.

-

Compression: Apply the pressure anvil until the software indicates optimal contact (usually ~80-100 units of pressure), ensuring no air gaps exist between the crystal and the sample.

-

Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |

| Primary Amine | N-H Asymmetric / Symmetric Stretch | ~3450, 3350 (Doublet) | Confirms presence of -NH₂. |

| Free Carbonyl | C10=O Stretch | ~1660 | Unperturbed quinone carbonyl. |

| H-Bonded Carbonyl | C9=O Stretch | ~1630 | Validates C1-NH₂ ⋯ O=C9 interaction. |

| Aromatic Ring | C=C Skeletal Stretch | ~1590, 1550 | Anthraquinone core framework. |

| Thioether | C-S Stretch | ~1050 - 1080 | Confirms phenylthio substitution. |

Structural Elucidation: NMR Spectroscopy

Causality & Theory

Nuclear Magnetic Resonance (NMR) provides the definitive atomic-level map of the molecule. The choice of solvent is critical: deuterated chloroform (CDCl₃) is an aprotic, non-polar solvent that preserves the intramolecular hydrogen bond. If a protic solvent like CD₃OD were used, it would competitively hydrogen bond with the amine, masking the intramolecular dynamics.

In CDCl₃, the hydrogen-bonded proton of the C1-amino group is heavily deshielded by the carbonyl oxygen, causing its signal to shift dramatically downfield (often appearing as a broad singlet between δ 8.0 and 11.0 ppm)[4]. Furthermore, the phenylthio group at C4 exerts an anisotropic effect and alters the local electron density, which helps differentiate the ortho protons (H-2 and H-3) on the substituted ring[5].

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15 mg of CAS 13483-52-8 in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

-

Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field (Z1-Z5) until the lock level is stable and maximized.

-

¹H NMR Acquisition: Set the relaxation delay ( D1 ) to 2.0 seconds to ensure the broad -NH₂ protons fully relax between pulses. Acquire 16 to 32 scans.

-

¹³C NMR Acquisition: Because quaternary carbons (like the carbonyls and substituted aromatic carbons) have long T1 relaxation times, increase the D1 to 3.0 seconds. Acquire a minimum of 1024 scans with proton decoupling (WALTZ-16) to achieve a sufficient signal-to-noise ratio.

Data Presentation

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Integration | Assignment / Causality |

| ¹H | ~ 8.10 - 8.50 | Broad singlet, 2H | C1-NH₂ (Deshielded via strong H-bond to C9=O) |

| ¹H | ~ 8.25 - 8.35 | Multiplet, 2H | H-5, H-8 (Peri-protons, deshielded by carbonyls) |

| ¹H | ~ 7.70 - 7.80 | Multiplet, 2H | H-6, H-7 (Anthraquinone core) |

| ¹H | ~ 7.40 - 7.60 | Multiplet, 5H | Phenylthio aromatic protons |

| ¹H | ~ 7.35 | Doublet, 1H | H-3 (Adjacent to thioether) |

| ¹H | ~ 7.05 | Doublet, 1H | H-2 (Adjacent to amine, shielded by +M effect) |

| ¹³C | ~ 184.5 | Quaternary (Cq) | C9=O (Shifted downfield due to H-bonding) |

| ¹³C | ~ 183.0 | Quaternary (Cq) | C10=O (Free carbonyl) |

| ¹³C | ~ 151.0 | Quaternary (Cq) | C1 (Attached to Nitrogen) |

| ¹³C | ~ 140.0 | Quaternary (Cq) | C4 (Attached to Sulfur) |

Integrated Workflow & Conclusion

The structural validation of CAS 13483-52-8 cannot rely on a single technique. It requires an orthogonal approach where the electronic transitions (UV-Vis) explain the color and conjugation, the vibrational modes (FT-IR) confirm the functional groups and intramolecular forces, and the nuclear spin states (NMR) map the exact atomic connectivity.

Integrated spectroscopic workflow for the structural validation of CAS 13483-52-8.

By adhering to the strict methodological parameters outlined above—such as selecting the correct NMR relaxation delays and utilizing solvatochromic UV-Vis analysis—researchers ensure that their analytical protocols act as self-validating systems, guaranteeing high-fidelity data for downstream pharmaceutical or materials science applications.

Sources

Thermodynamic Stability of Phenylthio-Substituted Anthraquinone Derivatives: Mechanisms, Methodologies, and Applications

Executive Summary

Phenylthio-substituted anthraquinone derivatives represent a highly versatile class of organic molecules with critical applications ranging from guest-host liquid crystal displays (GH-LCDs) to targeted photodynamic therapy (PDT) in oncology. The introduction of a phenylthio (thioether) linkage to the rigid 9,10-anthraquinone core fundamentally alters the molecule's thermodynamic profile, redox reversibility, and photophysical stability.

This whitepaper provides an in-depth mechanistic analysis of how structural symmetry, conformational flexibility, and electronic coupling dictate the thermodynamic stability of these derivatives. Furthermore, it outlines self-validating experimental protocols designed for researchers and drug development professionals to rigorously quantify these properties.

Molecular Structure and Thermodynamic Causality

Symmetry, Enthalpy of Fusion, and Crystal Lattice Dynamics

The thermodynamic stability and solubility of phenylthio-anthraquinones are heavily dictated by the symmetry of their substitution patterns. Symmetrical derivatives, such as those with identical phenylthio groups at the 1 and 5 positions, exhibit highly ordered crystal packing driven by strong intermolecular π−π stacking. This structural regularity results in a massive thermodynamic barrier to solvation, characterized by large enthalpies of fusion ( ΔHfus ) ranging from 94 to 127 kJ/mol 1.

To engineer molecules with higher solubility for liquid crystal or pharmaceutical formulations, researchers intentionally introduce structural asymmetry. By utilizing two different phenylthio groups at the 1 and 5 positions, the crystal lattice is disrupted. This irregularity increases the configurational entropy of the solid state, lowering the ΔHfus to approximately 60 kJ/mol and drastically improving solubility in both isotropic solvents and anisotropic fluorinated media [[1]]().

Conformational Flexibility and Solvation Thermodynamics

The precise attachment point of substituents on the phenylthio ring exerts a profound effect on thermodynamic stability. When comparing ortho-substituted to para-substituted phenylthio groups, ortho-substitution introduces significant steric hindrance against the anthraquinone core. This steric clash restricts the torsional flexibility of the substituent 1.

Causality: Solvation is an entropy-driven process. The restricted flexibility of ortho-substituted derivatives lowers their conformational degrees of freedom in the solvated state. This entropy penalty during solvation explains why ortho-substituted dyes exhibit markedly lower solubilities than their para-substituted counterparts, despite having nearly identical molecular weights and electronic profiles 2.

Electrochemical and Photophysical Stability Profiles

Redox Reversibility and Substituent Effects

Anthraquinones are privileged scaffolds due to their robust redox properties, capable of undergoing reversible electron reductions to form stable semiquinone radicals [[3]](). The thioether linkage in phenylthio derivatives acts as an electron-donating group through resonance, which shifts the reduction potential negatively. This shift stabilizes the resulting radical intermediates via the formation of intramolecular hydrogen bonds and inductive effects, making them highly resistant to irreversible oxidative degradation 3. Such extreme long-term stability (fade rates as low as 0.01%/day) makes specific monosubstituted anthraquinones ideal candidates for aqueous redox flow batteries 4.

Photostability and Charge-Separated States

In drug development, specifically Photodynamic Therapy (PDT), 1-(phenylthio)anthraquinone is utilized as a potent photosensitizer 5. Upon light irradiation, the molecule enters an excited singlet state and rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state. The sulfur atom's "heavy atom effect" facilitates this spin-forbidden transition. The thermodynamic stability of this long-lived charge-separated state allows for efficient energy transfer to molecular oxygen, generating toxic reactive oxygen species (ROS) that selectively destroy target cancer cells 6.

Figure 1: Photophysical pathway of phenylthio-anthraquinone derivatives in Photodynamic Therapy (PDT).

Quantitative Data Presentation

The following table summarizes the structure-property relationships governing the thermodynamic stability of various phenylthio-anthraquinone architectures.

| Derivative Class | Structural Substitution Pattern | Enthalpy of Fusion ( ΔHfus ) | Relative Solubility | Primary Application |

| Symmetrical | 1,5-bis(phenylthio) | 94–127 kJ/mol | Very Low | Stable Pigments |

| Asymmetrical | 1-phenylthio-5-(4-t-butylphenylthio) | ~60 kJ/mol | High | GH-LCDs / Flow Batteries |

| Ortho-Restricted | 1,5-bis(2-methylphenylthio) | >100 kJ/mol | Low | Structural Probes |

| Monosubstituted | 1-(phenylthio)anthraquinone | Moderate | Moderate | Photodynamic Therapy (PDT) |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not merely output data; they contain internal checks to verify the thermodynamic and electrochemical boundaries of the synthesized derivatives.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: Quantify ΔHfus to predict solubility limits and crystal lattice energy. Causality: We utilize DSC rather than a standard melting point apparatus because the integral of the endothermic melting peak directly yields the enthalpy of fusion. This parameter is critical for calculating ideal solubility via the Hildebrand equation. Self-Validation: The system is self-validating through the mandatory inclusion of an Indium standard run prior to sample analysis. If the Indium melting onset deviates from 156.6 °C or its ΔHfus deviates from 28.6 J/g, the run is automatically invalidated, ensuring instrument calibration drift does not corrupt the dye's thermodynamic data.

Step-by-Step Methodology:

-

Calibration: Run a high-purity Indium standard to verify temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the purified phenylthio-anthraquinone derivative into an aluminum hermetic pan. Seal the pan using a sample press.

-

Reference Setup: Place the sample pan into the DSC cell alongside an empty, sealed aluminum reference pan.

-

Atmosphere Control: Purge the cell with ultra-high purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle.

-

Thermal Ramp: Equilibrate at 25 °C, then ramp the temperature at a rate of 10 °C/min up to 300 °C.

-

Data Extraction: Integrate the area under the primary endothermic melting peak using the instrument's analysis software to determine ΔHfus (in kJ/mol) and the exact melting onset temperature ( Tm ).

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Objective: Assess the thermodynamic stability of the reduced/oxidized states. Causality: CV is chosen because the ratio of anodic to cathodic peak currents ( Ipa/Ipc ) directly indicates the chemical reversibility of the redox process. A ratio approaching 1.0 confirms that the semiquinone radical is thermodynamically stable and does not undergo rapid side reactions (e.g., dimerization or anthrone formation) 7. Self-Validation: Ferrocene (Fc) is added post-experiment as an internal standard. All potentials are referenced to the Fc/Fc+ couple. If the Fc/Fc+ peak separation exceeds 60-70 mV, it indicates uncompensated resistance or a fouled electrode, invalidating the prior measurements.

Step-by-Step Methodology:

-

Electrolyte Preparation: Dissolve the anthraquinone derivative (1.0 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) as the supporting electrolyte.

-

Electrode Setup: Polish a glassy carbon working electrode with alumina slurry. Use a Platinum wire as the counter electrode and an Ag/Ag+ non-aqueous reference electrode.

-

Deoxygenation: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which is electroactive and can skew the cathodic baseline.

-

Voltammetric Sweep: Perform cyclic sweeps starting from 0.0 V down to -2.0 V, and reverse back to +1.0 V at scan rates varying from 50 to 500 mV/s.

-

Standardization: Add 1.0 mM Ferrocene to the cell, run a final sweep, and calibrate all reported redox potentials ( E1/2 ) against the Fc/Fc+ peak.

Figure 2: Self-validating experimental workflow for evaluating thermodynamic and electrochemical stability.

References

- The Molecular Structures and Properties of Anthraquinone-Type Dichroic Dyes Source: ResearchGate URL

- Source: PMC (NIH)

- Electrooxidation and Electroreduction of Anthraquinone Chromophores at the Platinum Electrode Source: International Journal of Electrochemical Science URL

- Long-Lived Charge Separated States in Anthraquinone-Phenothiazine Dyads Source: CNR-IRIS URL

- An Extremely Stable, Highly Soluble Monosubstituted Anthraquinone for Aqueous Redox Flow Batteries Source: OSTI URL

- Cas 13354-35-3, 1-(phenylthio)

- An Extremely Stable, Highly Soluble Monosubstituted Anthraquinone for Aqueous Redox Flow Batteries Source: ResearchGate URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of Highly Soluble Anthraquinone Dichroic Dyes and Their Application to Three-Layer Guest-Host Liquid Crystal Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electrochemsci.org [electrochemsci.org]

- 4. osti.gov [osti.gov]

- 5. lookchem.com [lookchem.com]

- 6. iris.cnr.it [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure and Polymorphism of 1-Amino-4-(phenylthio)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, crystal structure, and potential polymorphism of 1-Amino-4-(phenylthio)anthraquinone. Designed for professionals in drug development and materials science, this document moves beyond a standard protocol, offering a strategic framework for the comprehensive solid-state characterization of this and similar anthraquinone derivatives.

Introduction: The Significance of Anthraquinones and Their Solid-State Properties

Anthraquinone and its derivatives are a pivotal class of organic compounds, forming the structural core of a vast array of dyes, pigments, and therapeutically active agents.[1][2] In the pharmaceutical realm, the planar anthraquinone scaffold is a well-established pharmacophore, capable of intercalating with DNA and inhibiting critical enzymes such as topoisomerase-II.[3][4] This has led to the development of potent anticancer drugs, including doxorubicin and mitoxantrone.[3] The biological activity and ultimate therapeutic efficacy of these compounds are not solely dictated by their molecular structure but are profoundly influenced by their solid-state properties.[5]

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[6] These variations can, in turn, impact the bioavailability, therapeutic effectiveness, and shelf-life of a drug product. Therefore, a thorough investigation of the polymorphic landscape of a potential drug candidate like 1-Amino-4-(phenylthio)anthraquinone is not merely an academic exercise but a regulatory and commercial necessity.

This guide will provide a comprehensive "how-to" approach for the synthesis and solid-state characterization of 1-Amino-4-(phenylthio)anthraquinone, a molecule of interest due to its structural relation to other biologically active anthraquinones.

Synthesis of 1-Amino-4-(phenylthio)anthraquinone

The synthesis of 1-Amino-4-(phenylthio)anthraquinone can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient route involves the reaction of 1-amino-4-bromoanthraquinone with thiophenol. The following protocol is based on established methods for the synthesis of similar thio-substituted anthraquinones.[7]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 1-Amino-4-(phenylthio)anthraquinone.

Experimental Protocol

Materials:

-

1-amino-4-bromoanthraquinone

-

Thiophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-amino-4-bromoanthraquinone (1 equivalent), potassium carbonate (2 equivalents), and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

-

Add thiophenol (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with deionized water.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-Amino-4-(phenylthio)anthraquinone as a colored solid.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): The potassium carbonate acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion, which is necessary for the substitution reaction.

-

Solvent (DMF): DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction. Its high boiling point is suitable for reactions requiring heating.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any side products.

Investigation of Crystal Structure and Polymorphism: A Strategic Workflow

As no public crystallographic data for 1-Amino-4-(phenylthio)anthraquinone currently exists, a systematic investigation is required to elucidate its crystal structure and explore its polymorphic landscape. The following workflow provides a comprehensive approach.

Caption: Workflow for polymorph screening and characterization.

Polymorph Screening

The goal of polymorph screening is to crystallize the compound under a wide range of conditions to induce the formation of different solid forms.

Experimental Protocol: Recrystallization for Polymorph Screening

-

Solvent Selection: Choose a diverse range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water).

-

Solution Preparation: Prepare saturated solutions of 1-Amino-4-(phenylthio)anthraquinone in each solvent at an elevated temperature.

-

Crystallization:

-

Slow Cooling: Allow the saturated solutions to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Fast Cooling: Rapidly cool the saturated solutions in an ice bath.

-

Solvent Evaporation: Allow the solvent to evaporate slowly from the solutions at room temperature.

-

Anti-Solvent Addition: Add a miscible anti-solvent to the saturated solutions to induce precipitation.

-

-

Isolation: Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Primary Characterization of Solid Forms

Each solid form obtained from the screening process should be characterized using a combination of techniques to identify unique polymorphs.

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Determines the melting point, enthalpy of fusion, and detects solid-state phase transitions. |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and identifies the presence of solvates or hydrates. |

| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Reveals differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) between polymorphs. |

| Scanning Electron Microscopy (SEM) | Visualizes the crystal habit (shape) and particle size of the different forms. |

Definitive Structure Elucidation by Single-Crystal X-ray Diffraction (SCXRD)

For each unique polymorph identified through primary characterization, the definitive crystal structure should be determined by SCXRD.

Experimental Protocol: Single Crystal Growth

-

Method Selection: Suitable single crystals can often be grown by slow evaporation of a dilute solution, slow cooling of a saturated solution, or vapor diffusion.

-

Solvent Choice: Select a solvent in which the compound has moderate solubility.

-

Procedure (Slow Evaporation): a. Prepare a dilute solution of the purified compound. b. Filter the solution to remove any dust particles. c. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Crystal Selection: Carefully select a well-formed single crystal of suitable size for SCXRD analysis.

The data obtained from SCXRD will provide the precise atomic coordinates, unit cell dimensions, space group, and details of intermolecular interactions, offering a complete picture of the crystal structure.

Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for comparing the different polymorphic forms.

Tabulated Crystallographic Data

Should different polymorphs be discovered, their crystallographic data from SCXRD should be tabulated for direct comparison.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., Pca2₁ |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Density (calculated) (g/cm³) | - | - |

Thermal Analysis Data

The thermal properties of the different forms should also be summarized.

| Property | Polymorph I | Polymorph II |

| Melting Point (°C) (DSC) | - | - |

| Enthalpy of Fusion (J/g) (DSC) | - | - |

| Decomposition Temperature (°C) (TGA) | - | - |

Concluding Remarks for the Researcher

The solid-state properties of an active pharmaceutical ingredient are a critical determinant of its performance and manufacturability. For a promising scaffold like 1-Amino-4-(phenylthio)anthraquinone, a proactive and thorough investigation of its crystal structure and polymorphism is paramount. The workflows and protocols outlined in this guide provide a robust framework for such an investigation. By systematically applying these methodologies, researchers can gain a comprehensive understanding of the solid-state landscape of this molecule, enabling the selection of the optimal crystalline form for further development and mitigating potential downstream challenges in formulation and manufacturing. This strategic approach to solid-state characterization is a cornerstone of modern, science-driven drug development.

References

-

HACIOSMANOGLU, E., et al. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 4, 271-276. Available at: [Link]

-

Reed, S. M., et al. (2000). Polymorphism in a conformationally flexible substituted anthraquinone; a crystallographic, thermodynamic, and molecular modeling study. Crystal Engineering, 3(2-3), 163-177. Available at: [Link]

-

Dávalos, J. Z., et al. (2013). Thermochemical and structural properties of anthraquinones. Structural Chemistry, 24, 1493-1502. Available at: [Link]

-

Madlala, A. M., et al. (2011). Isolation and characterization of anthraquinone derivatives from Ceratotheca triloba (Bernh.) Hook.f. African Journal of Pharmacy and Pharmacology, 5(7), 896-903. Available at: [Link]

-

Ye, F., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Molecules, 26(21), 6681. Available at: [Link]

-

GSRI. (n.d.). 1-AMINO-4-(PHENYLTHIO)ANTHRAQUINONE. Available at: [Link]

-

Lu, B., et al. (2019). A Green and Scalable Synthesis of 1-Amino Anthraquinone. Asian Journal of Applied Chemistry Research, 3(1), 1-5. Available at: [Link]

-

Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Available at: [Link]

- European Patent Office. (n.d.). EP 0499450 A1: Synthesis of 1-aminoanthraquinone.

-

ResearchGate. (n.d.). Anthraquinone single crystals showing cleavage planes. Available at: [Link]

-

Inxight Drugs. (n.d.). 1-AMINO-4-(PHENYLTHIO)ANTHRAQUINONE. Available at: [Link]

-

Springer. (2013). 1-aminoanthraquinone: Crystal data and a model of molecular packing. Powder Diffraction, 12(2), 118-120. Available at: [Link]

-

RSC Publishing. (2023). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. New Journal of Chemistry. Available at: [Link]

-

PMC. (2022). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 56, 1-9. Available at: [Link]

-

MDPI. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules, 27(1), 295. Available at: [Link]

-

MDPI. (2013). Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Molecules, 18(1), 889-907. Available at: [Link]

-

NIST. (n.d.). Anthraquinone, 1-amino-2,4-dihydroxy-. Available at: [Link]

-

PubChemLite. (n.d.). Anthraquinone, 1-amino-2-benzylthio-4-hydroxy- (C21H15NO3S). Available at: [Link]

Sources

Application Note: Laboratory Synthesis and Characterization of 1-Amino-4-(phenylthio)anthraquinone

Target Audience: Synthetic Organic Chemists, Materials Scientists, and Dye Development Professionals Compound: 1-Amino-4-(phenylthio)anthraquinone (CAS: 13483-52-8) [1]

Introduction and Mechanistic Overview

Anthraquinone derivatives represent a privileged scaffold in the development of robust commercial dyes, electroactive polymers, and biologically active molecular probes [2]. Specifically, 1-amino-4-(phenylthio)anthraquinone ( C20H13NO2S , MW: 331.39 g/mol ) is a highly valued intermediate. The introduction of the electron-donating thioether linkage at the 4-position, complementary to the 1-amino group, significantly shifts the absorption maxima, yielding deep, light-fast chromophores.

The most efficient synthetic route to this compound involves a nucleophilic aromatic substitution ( SNAr ) or an Ullmann-type condensation [3]. The reaction utilizes a 1-amino-4-haloanthraquinone (typically the bromide or chloride) and thiophenol. Because the anthraquinone core is highly electron-deficient due to the two carbonyl groups, the displacement of the halogen by a strong nucleophile like the thiophenolate anion proceeds smoothly under basic conditions [4].

Figure 1: Synthetic workflow for 1-Amino-4-(phenylthio)anthraquinone via substitution.

Experimental Protocol

Reagents and Materials

-

1-Amino-4-bromoanthraquinone: 1.0 equivalent (Starting material)

-

Thiophenol (Phenyl mercaptan): 1.2 equivalents (Nucleophile)

-

Potassium Carbonate ( K2CO3 ): 2.0 equivalents (Base)

-

N,N-Dimethylformamide (DMF): Reaction solvent (Anhydrous)

-

Methanol / Water: For precipitation and washing

Step-by-Step Synthesis Methodology

Step 1: Solvent Preparation and Degassing Charge a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser with anhydrous DMF (approx. 10 mL per gram of starting material). Sparge the solvent with dry Nitrogen ( N2 ) or Argon for 15 minutes.

-

Causality Insight: Thiophenol is highly susceptible to oxidative dimerization into diphenyl disulfide ( PhS−SPh ) in the presence of oxygen and base. Degassing the solvent suppresses this parasitic side reaction, maximizing the effective concentration of the nucleophile.

Step 2: Thiophenolate Generation Add K2CO3 (2.0 eq) to the degassed DMF, followed by the dropwise addition of thiophenol (1.2 eq) via syringe. Stir the suspension at room temperature for 20 minutes.

-

Causality Insight: K2CO3 is a mild, insoluble base that slowly deprotonates the thiophenol ( pKa≈6.6 ) to generate the highly nucleophilic thiophenolate anion. The slight excess of thiophenol ensures complete consumption of the valuable anthraquinone precursor.

Step 3: Electrophile Addition and Heating Add 1-amino-4-bromoanthraquinone (1.0 eq) to the reaction mixture in one portion. The solution will immediately darken. Heat the reaction mixture to 90−100∘C under an inert atmosphere.

-

Causality Insight: While thiophenolate is a strong nucleophile, the steric hindrance and electronic deactivation caused by the 1-amino group require elevated thermal energy to overcome the activation barrier of the SNAr pathway [4].

Step 4: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (e.g., 4:1 v/v). The starting material (bromo-derivative) will typically run higher than the more polar thioether product. The reaction is generally complete within 3 to 5 hours.

Step 5: Quenching and Precipitation Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into vigorously stirred ice-cold water (volume equal to 5x the DMF volume).

-

Causality Insight: The target compound is highly hydrophobic. Pouring the polar aprotic DMF solution into water causes an immediate crash-out (precipitation) of the product, while the unreacted thiophenolate, inorganic salts, and DMF remain solubilized in the aqueous phase.

Step 6: Filtration and Purification Filter the crude precipitate through a sintered glass funnel (medium porosity). Wash the filter cake extensively with water, followed by cold methanol to remove any residual diphenyl disulfide or unreacted starting material. Dry the solid under vacuum at 60∘C overnight. If higher purity is required for analytical standards, recrystallize from glacial acetic acid or toluene.

Analytical Characterization Data

To ensure trustworthiness and validate the success of the synthesis, the isolated product must be characterized. Below is the expected analytical profile for 1-Amino-4-(phenylthio)anthraquinone[1, 2].

| Analytical Method | Expected Result / Parameter | Structural Significance |

| Molecular Formula | C20H13NO2S | Confirms elemental composition. |

| Molecular Weight | 331.39 g/mol | Target mass for MS analysis. |

| Appearance | Dark red to purple crystalline powder | Indicates extended π -conjugation typical of 1,4-donor-substituted anthraquinones. |

| ESI-MS (Positive Mode) | m/z≈332.1 [M+H]+ | Validates the molecular mass of the parent ion. |

| IR Spectroscopy (ATR) | ∼3450,3320 cm−1 ( NH2 stretch) ∼1630 cm−1 ( C=O stretch) | Confirms the retention of the primary amine and the presence of the quinone carbonyls. |

| 1 H NMR (DMSO- d6 ) | δ≈7.2−7.6 (m, 5H, S-Phenyl) δ≈8.1−8.3 (m, 4H, AQ core) | Multiplicities and integration confirm the successful attachment of the phenylthio moiety. |

Safety and Handling Considerations

-

Thiophenol: Highly toxic and possesses a severe, lingering stench. All manipulations involving free thiophenol must be conducted inside a certified chemical fume hood. Contaminated glassware should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residual thiols to odorless sulfonates before washing.

-

Anthraquinone Derivatives: Generally considered skin and eye irritants. Proper PPE, including nitrile gloves, safety goggles, and a lab coat, must be worn.

References

- 1-AMINO-4-(PHENYLTHIO)

- 13483-52-8 CAS MSDS (1-amino-4-(phenylthio)anthraquinone)

- Product Class 5: Anthra-9,10-quinones, Anthra-1,2-quinones, Anthra-1,4-quinones, Anthra-2,9-quinones, and Their Higher Fused Analogues Source: Thieme Connect URL

- Source: DTU Inside (Technical University of Denmark)

Application Note: Formulation Techniques for 1-Amino-4-(phenylthio)anthraquinone in Anhydrous Cosmetic Colorants

Target Audience: Formulation Scientists, Cosmetic Chemists, and Color Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Chromatic Mechanism

1-Amino-4-(phenylthio)anthraquinone (CAS 13483-52-8) is a high-performance, lipophilic solvent dye utilized in advanced cosmetic colorants[1]. Formulating with this specific molecule requires a deep understanding of its structural thermodynamics.

The dye is built on a rigid anthracene-9,10-dione core, which provides exceptional light-fastness and chemical stability[2]. The chromaticity of the molecule is driven by the C1 amino (–NH₂) and C4 phenylthio (–S–Ph) groups. These electron-donating auxochromes interact with the electron-deficient carbonyls of the anthraquinone core, creating a robust push-pull π -conjugated system[3]. This hyper-conjugation induces a significant bathochromic shift, absorbing light in the visible spectrum to yield a deep, vibrant violet-magenta hue[4].

However, the planar nature of the anthraquinone core results in strong π−π stacking intermolecular forces. This high lattice energy makes the dye inherently difficult to solubilize in non-polar cosmetic lipids (e.g., mineral oil or squalane), necessitating targeted formulation strategies using polar ester oils[5].

Formulation Architecture: Overcoming Lattice Energy

To successfully integrate 1-Amino-4-(phenylthio)anthraquinone into an anhydrous matrix (such as a lip glaze or solid balm), the formulation must overcome the dye's thermodynamic preference for crystallization.

Causality in Excipient Selection:

-

Polar Ester Oils (e.g., Diisostearyl Malate): Selected because their ester carbonyls engage in dipole-dipole interactions with the dye's amino and carbonyl groups, effectively lowering the free energy of solvation.

-

Branched Lipids: Highly branched structures provide steric hindrance, preventing the dye molecules from re-aggregating and crystallizing out of the matrix over time.

-

Antioxidants (Tocopherol): The thioether linkage (–S–) is susceptible to oxidation into sulfoxides under UV exposure and oxidative stress. Tocopherol acts as a radical scavenger, preventing this oxidation and the subsequent unwanted color shift.

Fig 1. Thermodynamic and kinetic pathways for stabilizing anthraquinone dyes in lipid matrices.

Methodology I: Thermodynamic Solvation Profiling

Before compounding a full formula, the maximum thermodynamic solubility of the dye in the chosen lipid phase must be established to prevent downstream syneresis or crystallization.

Protocol:

-

Preparation: Weigh 10.0 g of the candidate cosmetic ester (e.g., Diisostearyl Malate, Caprylic/Capric Triglyceride) into a borosilicate glass vial.

-

Titration: Add 1-Amino-4-(phenylthio)anthraquinone in precise 0.1% (w/w) increments.

-

Thermal Processing: Heat the mixture to 80°C under continuous magnetic stirring (300 rpm) for 15 minutes. Causality: 80°C provides sufficient kinetic energy to break the dye's lattice structure without causing thermal degradation of the ester.

-

Equilibration: Cool the mixture to room temperature (25°C) at a controlled rate of 2°C/min, then store in a dark environment for 24 hours.

-

Self-Validation System (PLM): Prepare a thin smear of the cooled mixture on a glass slide. Analyze under Polarized Light Microscopy (PLM) at 100x magnification.

-

Validation Criteria: A completely dark field indicates successful, stable solvation. The presence of birefringence (glowing geometric shapes) indicates the solvation limit has been exceeded, and the dye is recrystallizing.

-

Quantitative Data: Solvation Efficacy

Table 1: Solubility Profile of 1-Amino-4-(phenylthio)anthraquinone at 25°C

| Emollient / Solvent | Polarity (Dielectric Const.) | Max Solubility (% w/w) | PLM Observation (at 1% w/w) |

| Diisostearyl Malate | High | 1.8% | No birefringence (Stable) |

| Caprylic/Capric Triglyceride | Medium | 0.9% | Trace microcrystals |

| Squalane | Low | < 0.1% | Heavy crystallization |

| Mineral Oil | Low | < 0.05% | Heavy crystallization |

Methodology II: High-Shear Anhydrous Compounding

This protocol details the creation of a stable, high-chroma anhydrous lip color base using the optimized lipid system.

Fig 2. Formulation workflow for 1-Amino-4-(phenylthio)anthraquinone in anhydrous cosmetic bases.

Protocol:

-

Phase A (Pigment Grind): Combine 0.5% 1-Amino-4-(phenylthio)anthraquinone with 9.5% Diisostearyl Malate. Pass the slurry through a three-roll mill until the particle size is reduced to < 5 µm. Causality: Mechanical milling pre-wets the hydrophobic dye particles and breaks apart agglomerates, drastically reducing the kinetic barrier for thermal solvation.

-

Phase B (Structural Base): In a main vessel, combine Hydrogenated Polyisobutene (40%), Caprylic/Capric Triglyceride (20%), Microcrystalline Wax (10%), and Carnauba Wax (5%). Heat to 85°C until completely molten and homogenous.

-

Integration: Introduce Phase A into Phase B. Homogenize using a rotor-stator high-shear mixer at 3000 rpm for 10 minutes while maintaining the temperature at 80°C.

-

Phase C (Protection): Cool the batch to 70°C and add 0.5% Tocopherol (Vitamin E).

-

Molding & Quenching: Pour the liquid base into molds and rapidly cool to 20°C. Causality: Rapid quenching forces the waxes to crystallize into a fine, microcrystalline network, locking the solvated dye in a kinetically stable amorphous state and preventing slow-growth dye crystallization.

-

Self-Validation System (Stress Testing): Subject the final molded product to three freeze-thaw cycles (-10°C to 45°C, 24 hours per phase). Evaluate the surface using a Hegman gauge.

-

Validation Criteria: A reading of < 5 µm with no visible surface syneresis (color bleeding) confirms the thermodynamic stability of the dye within the lipid matrix.

-

Quantitative Data: Colorimetric Analysis

Table 2: Colorimetric Data (CIE Lab*) of 0.5% Dye in Diisostearyl Malate Base

| Parameter | Value | Chromatic Interpretation |

| L* (Lightness) | 32.4 | Deep, dark shade indicating high molar absorptivity. |

| a* (Red/Green) | +45.2 | Strong red/magenta character driven by the auxochromes. |

| b* (Yellow/Blue) | -28.7 | Pronounced blue undertone characteristic of anthraquinones. |

| C* (Chroma) | 53.5 | High vibrancy and saturation; excellent color payoff. |

Sources

- 1. nextsds.com [nextsds.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. Preparation and properties of a novel polymerizable amphiphilic anthraquinone derivative and its cationic colored copolymer latexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: 1-Amino-4-(phenylthio)anthraquinone as a Privileged Scaffold in Pharmaceutical Synthesis

Prepared By: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Anthraquinones represent a "privileged scaffold" in medicinal chemistry due to their rigid, planar structure, which facilitates DNA intercalation and provides a robust framework for functionalization targeting specific protein domains (e.g., kinase active sites, GPCR allosteric pockets). 1-Amino-4-(phenylthio)anthraquinone (CAS 13483-52-8) is a highly versatile chemical intermediate that bridges traditional dye chemistry and advanced pharmaceutical synthesis [1].

By incorporating an electron-donating amino group at the 1-position and a bulky, lipophilic phenylthio ether at the 4-position, this intermediate establishes a unique push-pull electronic system across the anthraquinone core. This specific substitution pattern has been successfully leveraged in the development of non-adenosine telomerase inhibitors [2] and potent antagonists for the UTP-activated P2Y4 receptor [3].

Mechanistic Rationale for Scaffold Selection

Before initiating synthesis, it is critical to understand the causality behind selecting the 1-amino-4-(phenylthio) architecture for lead optimization:

-

Electronic Tuning: The unmodified anthraquinone core is highly electron-deficient due to its two carbonyl groups. The 1-amino group donates electron density via resonance, stabilizing the ring system and providing a critical hydrogen-bond donor for target protein interactions.

-

Steric Bulk and Lipophilicity: The introduction of a phenylthio group at the 4-position significantly increases the molecule's lipophilicity ( logP ), enhancing cellular permeability. Furthermore, the thioether linkage (–S–) provides a flexible hinge, allowing the phenyl ring to adopt optimal conformations within hydrophobic binding pockets.

-

Reactivity for Downstream Synthesis: The thioether can be selectively oxidized to a sulfoxide or sulfone, or the anthraquinone core can be further halogenated, making it an ideal branching point for structure-activity relationship (SAR) exploration.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis via Base-Mediated Nucleophilic Aromatic Substitution (NAS)

Causality of Experimental Choices: This synthesis relies on the NAS of 1-amino-4-bromoanthraquinone with thiophenol. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate thiophenol ( pKa≈6.6 ) to the highly nucleophilic thiophenolate anion, but mild enough to prevent the degradation of the anthraquinone core. Dimethylformamide (DMF) is utilized as the solvent; its polar aprotic nature poorly solvates the thiophenolate anion, thereby significantly increasing its nucleophilicity and accelerating the reaction at elevated temperatures [4].

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 1-amino-4-bromoanthraquinone in 50 mL of anhydrous DMF.

-

Activation: Add 15.0 mmol of anhydrous K₂CO₃, followed by 12.0 mmol of thiophenol. (Caution: Thiophenol is highly toxic and malodorous; perform strictly in a fume hood).

-

Reaction Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

-

In-Process Validation (Self-Validating Step): Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The reaction is complete when the starting material (orange spot) fully converts to a distinct deep red/purple spot with a higher Rf value, confirming the substitution of the heavy bromine atom with the lipophilic phenylthio group.

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a dark solid.

-

Isolation & Purification: Filter the precipitate under vacuum. Wash sequentially with 5% NaOH (critical step: removes unreacted, foul-smelling thiophenol by converting it to water-soluble sodium thiophenolate), water, and cold ethanol. Recrystallize from toluene to yield pure 1-amino-4-(phenylthio)anthraquinone.

Fig 1. Base-mediated NAS workflow for 1-Amino-4-(phenylthio)anthraquinone synthesis.

Protocol 2: Downstream Derivatization (Oxidation to Sulfone)

To explore SAR, the thioether is often oxidized to a sulfone, which increases polarity and alters the molecule's hydrogen-bonding network without changing its steric footprint.

-

Oxidation: Dissolve 5.0 mmol of 1-amino-4-(phenylthio)anthraquinone in 30 mL of glacial acetic acid.

-

Reagent Addition: Add 15.0 mmol of 30% H₂O₂ dropwise at room temperature.

-

Heating: Heat to 60°C for 3 hours. Monitor via HPLC. Self-Validation: The intermediate sulfoxide peak will appear first, eventually giving way to a single, more polar sulfone peak.

-

Workup: Pour into ice water, filter, and wash with water to afford 1-amino-4-(phenylsulfonyl)anthraquinone.

Quantitative Data & Biological Activity

The utility of this intermediate is best demonstrated by the physicochemical properties it imparts and the biological activity of its downstream derivatives.

Table 1: Physicochemical Properties of 1-Amino-4-(phenylthio)anthraquinone

| Property | Value |

| CAS Number | 13483-52-8 |

| Molecular Formula | C₂₀H₁₃NO₂S |

| Molecular Weight | 331.39 g/mol |

| Appearance | Deep red/purple crystalline solid |

| Solubility Profile | Soluble in DMF, DMSO, Toluene; Insoluble in H₂O |

| Key Reactive Sites | C-1 (Amine), C-4 (Thioether), Anthraquinone Core |

Table 2: Comparative Biological Activity of Anthraquinone Derivatives

| Compound / Derivative Type | Target | IC₅₀ / EC₈₀ Value | Primary Mechanism of Action |

| 4-(Phenylamino)anthraquinone | P2Y4 Receptor | ~1.18 µM | GPCR Antagonism (UTP-activated) |

| 4-(Phenylthio)anthraquinone analogs | P2Y4 Receptor | 0.23 – 0.39 µM | Enhanced hydrophobic pocket binding |

| Fused Phenylthio-anthraquinones | Telomerase | < 1.0 µM | Non-adenosine telomerase inhibition |

| Doxorubicin (Reference) | DNA/Topoisomerase | N/A (Cytotoxic) | DNA Intercalation / Cardiotoxic |

Note: Data aggregated from structural activity studies on P2Y4 receptor antagonists [3] and telomerase inhibitors [2].

Pharmacological Application: P2Y4 Receptor Antagonism

One of the most promising applications of 1-amino-4-(phenylthio)anthraquinone derivatives is their role as selective antagonists for the UTP-activated P2Y4 receptor. The lipophilic phenylthio group anchors the molecule in the receptor's allosteric site, effectively blocking UTP-induced intracellular calcium mobilization in astrocytoma cells.

Fig 2. Pharmacological mechanism of anthraquinone antagonists blocking P2Y4 signaling.

References

- US Patent 8877748B2:Heterocyclic fused anthraquinone derivatives, manufacturing method and pharmaceutical composition using thereof.

-

Journal of Medicinal Chemistry: Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor. ACS Publications.[Link]

HPLC method development for the quantification of 1-Amino-4-(phenylthio)anthraquinone

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 1-Amino-4-(phenylthio)anthraquinone

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and specific stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Amino-4-(phenylthio)anthraquinone. The methodology detailed herein is grounded in a systematic approach, beginning with an evaluation of the analyte's physicochemical properties and culminating in a full validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a robust framework for establishing a reliable quantitative assay.

Introduction and Scientific Rationale

1-Amino-4-(phenylthio)anthraquinone is an anthraquinone derivative, a class of compounds known for their wide applications as dyes and as foundational structures in the development of therapeutic agents.[4] The presence of a chromophoric anthraquinone core, a primary amine, and a thioether linkage gives the molecule distinct chemical properties that make it a subject of interest in various research and development settings. Accurate quantification is critical for ensuring product quality, determining purity, and conducting stability studies.

A stability-indicating analytical method is essential as it must be able to resolve the active pharmaceutical ingredient (API) or compound of interest from any potential degradation products that may form under various stress conditions.[5][6] This ensures that the measured analyte concentration is unambiguous and not falsely inflated by co-eluting impurities. This application note details the logical progression from initial method scouting to full validation, providing the scientific reasoning behind each experimental choice.

Physicochemical Properties of the Analyte

Understanding the analyte's structure is the cornerstone of rational method development.[7]

-

Structure:

-

Chromatographic Implications: The large, planar, and hydrophobic anthraquinone core suggests that reversed-phase chromatography will be an effective separation mode, promoting retention on a non-polar stationary phase.[11][12] The presence of the polar amino group allows for manipulation of retention and peak shape through adjustments in mobile phase pH.[13] The extensive conjugated system of double bonds is an excellent chromophore, predicting strong UV-Vis absorbance suitable for detection.

HPLC Method Development: A Strategic Approach

The development of a robust HPLC method follows a logical sequence of selecting and optimizing key parameters. The goal is to achieve a symmetric peak for the analyte, baseline resolution from all potential impurities, and a practical analysis time.

Caption: Workflow for systematic HPLC method development and validation.

Instrumentation and Materials

-

HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

-

Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), phosphoric acid (H₃PO₄), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

-

Analyte: 1-Amino-4-(phenylthio)anthraquinone reference standard of known purity.

Column Selection

For hydrophobic molecules like anthraquinone derivatives, a reversed-phase column is the logical starting point.[14]

-

Stationary Phase: An octadecylsilane (C18) column is recommended due to its strong hydrophobic interactions with the analyte's polycyclic aromatic core.[12] A column with modern, high-purity silica and end-capping will minimize peak tailing caused by interactions between the basic amino group and acidic silanols.[15]

-

Recommended Column: C18, 4.6 x 150 mm, 5 µm particle size. For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 50 mm, <2 µm) can be used on a UPLC system.[16]

Mobile Phase Optimization

The mobile phase composition dictates the retention and selectivity of the separation.[17]

-

Organic Solvent: Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity, resulting in lower backpressure.[18]

-

Aqueous Phase & pH Control: The amino group on the analyte is basic. To ensure consistent analyte ionization and prevent peak tailing, the mobile phase should be buffered at a pH at least 1.5-2 units away from the analyte's pKa.[13] An acidic mobile phase (e.g., pH 2.5-3.5) will ensure the amine is consistently protonated. A simple and effective choice is to add 0.1% phosphoric acid or formic acid to the aqueous phase.[19][20]

-

Initial Conditions: A good starting point is a linear gradient of Acetonitrile and Water (each containing 0.1% H₃PO₄) from 50% to 95% Acetonitrile over 15 minutes. This will help determine the approximate organic solvent concentration required for elution.

Detector Wavelength Selection

A PDA detector should be used to acquire the UV-Vis spectrum of the analyte. The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity. For many anthraquinone derivatives, strong absorbance is observed around 254 nm and also at higher wavelengths.[4][19]

Developed HPLC Method Protocol

The following protocol represents a finalized, optimized method suitable for validation.

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for the hydrophobic analyte.[12][16] |

| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water | Ensures consistent protonation of the analyte's amino group, leading to improved peak shape.[13] |

| Mobile Phase B | Acetonitrile | Effective eluent for reversed-phase chromatography with good UV transparency.[18] |

| Gradient Program | 70% B to 90% B over 10 min; hold at 90% B for 2 min; return to 70% B over 1 min; equilibrate for 2 min. | Optimized for resolution of the main peak from potential impurities with a reasonable run time.[17] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[17] |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |

| Detection | PDA at λmax (e.g., 254 nm) | Maximizes sensitivity for the analyte. PDA allows for peak purity assessment.[19] |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and potential for peak overload. |

| Sample Diluent | Acetonitrile/Water (70:30 v/v) | Ensures analyte solubility and compatibility with the initial mobile phase conditions. |

HPLC Method Validation Protocol

Method validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose, as mandated by ICH Q2(R1) guidelines.[1][21][22]

System Suitability

Before any validation runs, the chromatographic system's performance must be verified.

-

Prepare a standard solution of 1-Amino-4-(phenylthio)anthraquinone (e.g., 20 µg/mL).

-

Inject the solution six consecutive times.

-

Calculate the % Relative Standard Deviation (%RSD) for peak area and retention time.

-

Determine the tailing factor and theoretical plates for the analyte peak.

| Parameter | Acceptance Criteria |

| %RSD of Peak Area | ≤ 2.0% |

| %RSD of Retention Time | ≤ 1.0% |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[23] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[5][6]

Sources

- 1. scribd.com [scribd.com]

- 2. policycommons.net [policycommons.net]

- 3. database.ich.org [database.ich.org]

- 4. mdpi.com [mdpi.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. onyxipca.com [onyxipca.com]

- 7. aapco.org [aapco.org]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. PubChemLite - 1-amino-4-(phenylthio)anthraquinone (C20H13NO2S) [pubchemlite.lcsb.uni.lu]

- 10. 1-AMINO-4-(PHENYLTHIO)ANTHRAQUINONE [drugs.ncats.io]

- 11. HPLC Column Selection Guide [scioninstruments.com]

- 12. bvchroma.com [bvchroma.com]

- 13. welch-us.com [welch-us.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. agilent.com [agilent.com]

- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 18. mastelf.com [mastelf.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 23. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]

Application Note: Incorporating 1-Amino-4-(phenylthio)anthraquinone into Polymer Matrices for Advanced Photostability

Executive Summary

The integration of small-molecular organic dyes (SMODs) into solid-state devices is fundamentally limited by irreversible photodegradation. However, specific anthraquinone derivatives, when confined within engineered polymer matrices, exhibit a remarkable "self-healing" phenomenon—recovering their optical properties after light-induced degradation. This application note provides a comprehensive, self-validating methodology for incorporating 1-Amino-4-(phenylthio)anthraquinone (APTA) into polymer matrices (PMMA and PS-b-PAA). By leveraging supramolecular assembly and precise concentration control, researchers can design highly photostable, reversible optical materials for smart packaging, laser-responsive composites, and advanced photonics.

Mechanistic Insights: Photostability and Reversible Photodegradation

The photostability of APTA is dictated by the synergistic relationship between its molecular structure and the host polymer environment. APTA features an electron-donating amino group at the 1-position and a bulky phenylthio group at the 4-position. While the amino group facilitates the necessary internal charge transfer for strong absorption, the steric hindrance of the phenylthio group prevents tightly packed, irreversible π−π stacking.

In liquid solutions or at low concentrations, anthraquinone dyes undergo irreversible photo-oxidation . However, when doped into poly(methyl methacrylate) (PMMA) at high concentrations (>3 g/L), a new photophysical pathway emerges. Intense irradiation forces the excited state ( S1 ) of the dye into a "dark state"—hypothesized to be a correlated chromophore domain or tautomer formed via photo-induced intramolecular proton transfer (IPT) . The rigid polymer matrix restricts long-range molecular diffusion, preventing irreversible degradation, while providing just enough free volume for the dark-state aggregates to thermally relax back to the active monomeric ground state once the light source is removed.

To further enhance anti-photooxidation, APTA can be encapsulated within amphiphilic block copolymers like Polystyrene-b-poly(acrylic acid) (PS-b-PAA) to form nanovesicles. This isolates the dye from environmental oxygen and limits aggregation strictly to the nanoscale .

Figure 1: Reversible photodegradation and self-healing pathway of APTA in a polymer matrix.

Experimental Protocols

Protocol A: Direct Doping of APTA into PMMA Matrices (Thin Films)

This protocol establishes a baseline self-healing matrix using PMMA.

-

Solution Preparation : Dissolve PMMA ( Mw≈120,000 ) and APTA in cyclopentanone. Target a dye concentration of 9 g/L relative to the polymer.

-

Causality: A high concentration is mandatory. Below 3 g/L, the intermolecular distance is too great to form the reversible dark-state dimers, forcing the dye down an irreversible photo-oxidation pathway .

-

-

Homogenization : Stir the mixture at 40°C for 24 hours in a dark environment.

-

Film Casting : Spin-coat the solution onto pre-cleaned fused silica substrates at 1500 rpm for 60 seconds.

-

Matrix Rigidification (Self-Validating Step) : Bake the films at 80°C for 12 hours in a vacuum oven.

-

Causality: Residual cyclopentanone acts as a plasticizer, artificially lowering the glass transition temperature ( Tg ) of PMMA. A low Tg allows excessive dye diffusion, leading to irreversible bulk aggregation.

-

Validation: Weigh the substrate before and after baking. A constant mass over the final 2 hours of baking confirms complete solvent evaporation.

-

Protocol B: Supramolecular Encapsulation in PS-b-PAA Nanovesicles

For applications requiring aqueous dispersion or extreme anti-photooxidation, APTA is encapsulated into nanovesicles prior to matrix integration .

-

Co-dissolution : Dissolve 2 mg of APTA and 10 mg of PS-b-PAA block copolymer in 2 mL of Tetrahydrofuran (THF). THF acts as a "good solvent" for both the dye and the polymer blocks.

-

Micellization : Under vigorous stirring (800 rpm), add 8 mL of deionized water dropwise (1 mL/min) via a syringe pump.

-

Causality: Water is a poor solvent for Polystyrene (PS) and APTA, but a good solvent for Poly(acrylic acid) (PAA). This solubility shift forces the PS blocks and APTA to collapse into a hydrophobic core, surrounded by a hydrophilic PAA corona.

-

-

Kinetic Locking : Transfer the suspension to a dialysis bag (MWCO 3500 Da) and dialyze against deionized water for 48 hours, changing the water every 12 hours.

-

Causality: Removing THF kinetically "locks" the nanovesicles, preventing them from disassembling when doped into secondary matrices.

-

-

Validation : Analyze the solution using Dynamic Light Scattering (DLS). Proceed only if the Polydispersity Index (PDI) is < 0.2. A higher PDI indicates severe random aggregation rather than uniform encapsulation.

Figure 2: Workflow for the supramolecular encapsulation of APTA into PS-b-PAA nanovesicles.

Protocol C: Photodegradation and Self-Healing Assay

-

Mount the APTA-doped substrate in a transmission imaging microscope.

-

Pump the sample using an Nd:YAG laser (532 nm, 2 mJ/pulse, 10 Hz).

-

Monitor the Amplified Spontaneous Emission (ASE) intensity. Record the exponential decay to establish the degradation rate constant ( kdeg ).

-

Block the pump beam to initiate the recovery phase. Probe the sample with a single low-intensity pulse every 30 minutes to measure the recovery of the ASE signal without inducing further damage.

Quantitative Data & Comparative Analysis

The structural environment of APTA drastically alters its photophysical endurance. The table below summarizes the expected performance metrics based on the matrix configuration.

| Matrix Configuration | APTA Concentration | Aggregation State | Photodegradation Rate ( kdeg ) | Reversible Recovery Efficiency | Primary Degradation Pathway |

| Liquid Solution (THF) | 0.5 g/L | Monomeric | Fast ( >0.5 min −1 ) | 0% (No Self-Healing) | Irreversible Photo-oxidation |

| PMMA Thin Film | 1.0 g/L | Monomeric | Moderate ( 0.2 min −1 ) | < 5% | Irreversible Photo-oxidation |

| PMMA Thin Film | 9.0 g/L | Correlated Domains | Slow ( 0.05 min −1 ) | 85 - 95% | Reversible Dark-State Tautomerization |

| PS-b-PAA Nanovesicles | Encapsulated | Nanoscale Core | Very Slow ( <0.01 min −1 ) | > 98% | Highly Shielded Reversible Transitions |

Note: Recovery efficiency is defined as the percentage of initial ASE intensity regained after a 24-hour dark rest period.

Troubleshooting & Causality Checkpoints

-

Issue: Film exhibits rapid, irreversible photobleaching.

-

Cause: The APTA concentration is too low, or the PMMA matrix contains residual solvent.

-